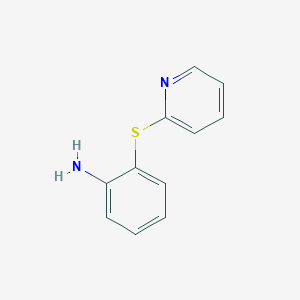

2-(2-Pyridylsulfanyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2S |

|---|---|

Molecular Weight |

202.28 g/mol |

IUPAC Name |

2-pyridin-2-ylsulfanylaniline |

InChI |

InChI=1S/C11H10N2S/c12-9-5-1-2-6-10(9)14-11-7-3-4-8-13-11/h1-8H,12H2 |

InChI Key |

RHYPRJQTBZQYSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=CC=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Pyridylsulfanyl Aniline

Strategies for the Synthesis of 2-(2-Pyridylsulfanyl)aniline and its Key Precursors

The synthesis of this compound, a diaryl sulfide (B99878), is primarily achieved through the strategic coupling of its two key precursors: a derivative of 2-aminothiophenol (B119425) and a reactive pyridine (B92270) derivative. A common and direct approach involves the nucleophilic substitution reaction between 2-aminothiophenol and an activated 2-halopyridine, such as 2-chloropyridine (B119429) wikipedia.org. In this process, the thiol group of 2-aminothiophenol acts as the nucleophile, displacing the halide from the pyridine ring to form the desired C-S bond.

The key precursors themselves are readily available. 2-Aminothiophenol is a standard commercial reagent, and various methods exist for its synthesis when substituted variants are needed ajol.inforesearcher.life. Similarly, 2-chloropyridine is produced industrially by the direct chlorination of pyridine wikipedia.org.

An alternative and widely documented strategy involves the synthesis of the corresponding sulfonamide, N-phenylpyridine-2-sulfonamide, which serves as a stable and versatile precursor for the directing group used in subsequent C-H activation reactions. This is typically prepared by reacting aniline (B41778) or its derivatives with pyridine-2-sulfonyl chloride in an appropriate solvent like tetrahydrofuran (B95107) (THF), often in the presence of a base such as pyridine to scavenge the HCl byproduct rsc.orgpsu.edu. The resulting N-(2-pyridyl)sulfonyl aniline can then be used directly in various chemical transformations.

Table 1: Representative Synthesis of N-(2-pyridyl)sulfonyl Aniline Derivatives

| Starting Aniline | Reagent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Pyridine-2-sulfonyl chloride | Pyridine/THF | N-phenylpyridine-2-sulfonamide | - | psu.edu |

| 4-Methoxyaniline | Pyridine-2-sulfonyl chloride | Pyridine/THF | N-(4-Methoxyphenyl)pyridine-2-sulfonamide | 90% | rsc.org |

| 4-Bromoaniline | Pyridine-2-sulfonyl chloride | Pyridine/THF | N-(4-Bromophenyl)pyridine-2-sulfonamide | 87% | rsc.org |

| 4-Fluoroaniline | Pyridine-2-sulfonyl chloride | Pyridine/THF | N-(4-Fluorophenyl)pyridine-2-sulfonamide | 79% | rsc.org |

Directed C-H Functionalization Strategies Utilizing this compound and its Derivatives

The true synthetic utility of the this compound framework is realized when it is employed as a bidentate directing group in transition-metal-catalyzed C-H functionalization. The nitrogen atom of the pyridine ring and the sulfur (or sulfonyl) atom coordinate to the metal center, forming a stable six-membered palladacycle intermediate that facilitates the activation of a specific C-H bond on the aniline-derived ring or its substituents google.comrsc.org.

Palladium-Catalyzed C-H Functionalization Reactions

Palladium catalysis has been the most extensively explored area for this directing group, enabling a wide array of transformations with high efficiency and selectivity.

The N-(2-pyridyl)sulfonyl group has proven to be a powerful directing group for the palladium-catalyzed ortho-C–H olefination of anilines, benzylamines, and phenethylamines. Carretero and co-workers demonstrated that N-(2-pyridyl)sulfonyl anilines react smoothly with electron-deficient alkenes in the presence of a palladium acetate (B1210297) catalyst and an oxidant like N-fluoro-2,4,6-trimethylpyridinium triflate google.com. This methodology allows for the introduction of vinyl groups at the ortho position of the aniline ring with high regioselectivity. In some cases, double olefination at both ortho positions can be achieved by adjusting the stoichiometry of the reagents google.com.

This strategy has been successfully extended to other heterocyclic systems. For instance, the N-(2-pyridyl)sulfonyl group directs the C2-alkenylation of indoles and pyrroles and the C1/C8-diolefination of carbazoles, showcasing its versatility and robust directing ability nih.govacs.org. The related 2-pyridylsulfinyl group has also been used effectively for the direct C-H olefination of arenes ajol.info.

Table 2: Palladium-Catalyzed Olefination Directed by N-(2-pyridyl)sulfonyl Group

| Substrate | Alkene | Catalyst / Oxidant | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Alkyl-N-(2-pyridyl)sulfonyl aniline | Electron-deficient alkenes | Pd(OAc)₂ / [F+] | ortho-Olefinated aniline | Good | google.com |

| N-(2-Pyridyl)sulfonyl indole (B1671886) | Various alkenes | PdCl₂(MeCN)₂ / Cu(OAc)₂ | C2-Alkenylated indole | Moderate to Good | nih.gov |

| N-(2-Pyridyl)sulfonyl carbazole | Electron-deficient alkenes | Pd(OAc)₂ / [F+] | C1,C8-Diolefinated carbazole | Satisfactory | acs.org |

| N-(SO₂Py)-protected Phenylalanine | Electron-deficient alkenes | Pd(OAc)₂ / [F+] | ortho-Olefinated phenylalanine | Good |

[F+] refers to N-fluoro-2,4,6-trimethylpyridinium triflate

The arylation of both unactivated C(sp²)–H and C(sp³)–H bonds is a hallmark achievement using this directing group strategy. The N-(2-pyridyl)sulfonyl auxiliary has been instrumental in the palladium-catalyzed γ-C(sp³)–H arylation of amino acid derivatives wikipedia.org. This reaction allows for the selective introduction of aryl groups at the gamma position of the amino acid backbone, providing a direct route to valuable non-proteinogenic amino acids. The process is notable for proceeding without racemization at the α-carbon and for its compatibility with the peptide bond, enabling the late-stage functionalization of dipeptides wikipedia.org.

Further studies have shown that this directing group can overcome the previous necessity for γ-substitution, expanding the scope of δ-C(sp³)–H arylation of α-amino acids and amine derivatives with various aryl iodides rsc.org. The choice of a sulfonyl linker (SO₂Py) over a carbonyl linker (picolinamide) was found to be crucial for achieving high selectivity for mono-arylation at the δ-position rsc.org. In a related approach, the 2-thiomethylaniline directing group, which is structurally analogous to this compound, was used to achieve selective monoarylation of alanine (B10760859) derivatives at the β-position researcher.life.

Table 3: Palladium-Catalyzed C-H Arylation of Amino Acid Derivatives

| Directing Group | Substrate Type | C-H Position | Key Features | Reference |

|---|---|---|---|---|

| N-(2-Pyridyl)sulfonyl | Amino acid esters, Dipeptides | γ-C(sp³) | No racemization at Cα; compatible with peptide bonds | wikipedia.org |

| N-(2-Pyridyl)sulfonyl | α-Amino acid derivatives | δ-C(sp³) | Overcomes need for γ-substitution; high mono-arylation selectivity | rsc.org |

| 2-Thiomethylaniline | Alanine derivatives | β-C(sp³) | Selective monoarylation to form phenylalanine derivatives | researcher.life |

Building on the success of arylation, palladium-catalyzed alkylation of unactivated C(sp³)–H bonds has been developed, providing a direct method for forging C(sp³)–C(sp³) bonds. While much of the initial work utilized picolinamide (B142947) or aminoquinoline auxiliaries, the underlying principles are directly applicable researcher.life. These bidentate directing groups enable the coupling of various aliphatic amides with alkyl halides.

Specifically for amino acid functionalization, these methods provide a straightforward route to complex, optically active unnatural α-amino acids researcher.life. The reaction involves the formation of a palladacycle intermediate followed by oxidative addition of an alkyl halide and subsequent reductive elimination. This transformation is highly valuable for accessing lipidic amino acid derivatives and other complex structures researcher.life.

The N-(2-pyridyl)sulfonyl directing group has also been successfully applied to palladium-catalyzed carbonylation reactions. Carretero's group demonstrated that this auxiliary can direct the carbonylation of γ-C(sp³)–H bonds in N-alkyl amides to synthesize substituted pyrrolidones. This transformation proceeds with good yields and diastereoselectivities, offering a novel and efficient route to these important five-membered lactams. The directing group is synthetically versatile and can be readily removed under mild reductive conditions using zinc powder after the desired transformation is complete. This intramolecular aminocarbonylation highlights the broad utility of the pyridyl-sulfonyl auxiliary in constructing diverse heterocyclic frameworks.

A related strategy using an oxalyl amide as the bidentate directing group has also been developed for the γ-carbonylation of aliphatic amines, further underscoring the power of this general approach for synthesizing pyrrolidones from readily available starting materials.

Mechanistic Elucidation of Palladium-Mediated C-H Activation Pathways: Role of Directing Group, Cyclometallation, and Chelation Assistance

The effectiveness of a directing group in palladium-catalyzed C-H activation hinges on its ability to coordinate to the metal center, facilitating the formation of a cyclometalated intermediate. nih.govnih.gov This process, known as cyclometallation, is a key step in many catalytic cycles. nih.gov The 2-pyridylsulfanyl moiety in this compound serves as an effective bidentate directing group, where both the nitrogen atom of the pyridine ring and the sulfur atom can coordinate to the palladium center. This chelation assistance brings the palladium catalyst in close proximity to the ortho C-H bonds of the aniline ring, promoting their selective activation. nih.govnih.govresearchgate.net

The general mechanism for these transformations typically involves the coordination of the directing group to a Pd(II) species, followed by C-H activation to form a palladacycle. nih.gov This intermediate can then undergo various transformations, such as reaction with an oxidant or a coupling partner, to yield the functionalized product. nih.gov The catalytic cycle is often completed by a reductive elimination step, regenerating the active Pd(II) catalyst. nih.gov

Studies have shown that the electronic properties of the directing group can significantly influence the reaction rate. nih.gov Electron-withdrawing groups on the directing moiety can accelerate the C-H activation step, which is often the turnover-limiting step in the catalytic cycle. acs.org However, in competitive scenarios with multiple potential directing groups, those with more electron-donating character may bind more strongly to the palladium center, thereby dictating the regioselectivity. nih.govacs.org The versatility of palladium catalysis allows for the formation of a wide array of bonds, including C-O, C-halogen, C-N, C-S, and C-C bonds. nih.govresearchgate.net

Copper-Mediated C-H Functionalization Reactions

Copper catalysis has emerged as a cost-effective and practical alternative to palladium for various C-H functionalization reactions. The this compound scaffold and its derivatives have proven to be amenable to a range of copper-mediated transformations.

Aza-Amination and Aza-Alkylation Processes

While specific examples of copper-mediated aza-amination and aza-alkylation directly on the "this compound" backbone are not extensively detailed in the provided search results, the use of related directing groups and copper catalysis for these transformations is well-established. For instance, the N-(2-pyridyl)sulfonyl group, which is structurally similar, has been employed as a removable directing group in copper-catalyzed ortho-C-H amination of anilines with secondary amines. orcid.org This suggests the potential for developing similar methodologies with the this compound system. The mechanism of these reactions can be complex and may involve a Cu(I)/Cu(III) catalytic cycle. psu.edu

Copper-catalyzed aza-alkylation reactions, particularly at the C3 position of indoles, have been extensively studied. unimi.it These reactions often involve the in-situ formation of an imine or iminium species from an aldehyde and an amine, which then undergoes a nucleophilic attack by the indole. unimi.it Copper catalysts, such as copper(II) triflate, can activate the imine for this addition. unimi.itrsc.org

Ortho-Halogenation Methodologies

Copper-catalyzed ortho-halogenation of anilines has been successfully achieved using directing groups to control regioselectivity. rsc.org A practical method for the direct ortho-halogenation of anilines under aerobic conditions has been developed using a copper catalyst. rsc.org This reaction demonstrates excellent mono-substitution selectivity and high ortho-regiocontrol. rsc.org

Carretero and co-workers developed a copper-catalyzed halogenation of anilines using an N-(2-pyridyl)sulfonyl auxiliary, which is easily removable. beilstein-journals.orgd-nb.info This method utilizes a copper(II) halide catalyst in the presence of an N-halosuccinimide (NXS) under an aerobic atmosphere to provide ortho-chloro or ortho-bromo anilines. beilstein-journals.orgd-nb.info The reaction temperature is a critical factor, with lower temperatures potentially leading to a loss of regioselectivity due to competing uncatalyzed electrophilic aromatic substitution pathways. rsc.org The presence of oxygen is also important as it is believed to accelerate the copper-catalyzed ortho-regiocontrolled reaction. rsc.org

Table 1: Copper-Catalyzed Ortho-Halogenation of Protected Anilines

| Directing Group | Halogenating Agent | Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| N-(2-pyridyl)sulfonyl | NCS, NBS | CuCl2, CuBr2 | Aerobic atmosphere | High ortho-selectivity for chlorination and bromination | beilstein-journals.orgd-nb.info |

Aza-Friedel-Crafts Reactions for C-C Bond Formation Leading to Diaryl Amines and Triaryl Methanes

The aza-Friedel-Crafts reaction is a powerful method for forming C-C bonds through the addition of electron-rich arenes to imines. semanticscholar.orgrsc.org Copper(II) catalysts have been effectively used to promote these reactions. nih.gov Specifically, a copper(II)-catalyzed aza-Friedel-Crafts reaction of N-(2-pyridyl)sulfonyl aldimines has been developed for the synthesis of unsymmetrical diaryl amines and triaryl methanes. semanticscholar.orgnih.govresearchgate.net

In a one-pot synthesis, the copper-catalyzed reaction of an N-(2-pyridyl)sulfonyl aldimine with an electron-rich arene, such as an indole, yields a diaryl amine derivative. rsc.orgsemanticscholar.org Interestingly, when using 2-pyridylsulfonyl imines with indoles, both Cu(I) and Cu(II) catalysts led exclusively to the mono-Friedel-Crafts products. rsc.orgresearchgate.net The more electrophilic Cu(II) system provided these products in good yields and with short reaction times. rsc.org Subsequent addition of another electron-rich arene can lead to the formation of unsymmetrical triarylmethanes. rsc.orgsemanticscholar.org This methodology offers a versatile route to complex amine structures. researchgate.net

Table 2: Copper-Catalyzed Aza-Friedel-Crafts Reactions

| Substrate | Catalyst | Arene | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| N-(2-pyridyl)sulfonyl aldimines | Cu(OTf)2 | Indoles | Diaryl Amines | Selective mono-alkylation | rsc.orgresearchgate.net |

Derivatization and Structural Modification of this compound for Enhanced Research Applications

The inherent reactivity and directing group capabilities of this compound make it a valuable platform for further structural modification.

Strategies for Introducing Diverse Functionalities and Modulating Reactivity

The derivatization of the this compound core can be approached in several ways to introduce new functionalities and fine-tune its reactivity. The aniline nitrogen can be a key site for modification. For instance, converting the primary amine to a secondary or tertiary amine, or to an amide or sulfonamide, can alter its electronic properties and steric environment. The N-(2-pyridyl)sulfonyl group, for example, has been shown to be a versatile and readily removable auxiliary in palladium-catalyzed C-H functionalization reactions. acs.org

Furthermore, the aromatic rings of the aniline or the pyridine moiety can be substituted to modulate the electronic nature of the directing group or the reactivity of the C-H bonds. The synthesis of various substituted aniline pyrimidine (B1678525) derivatives has been reported, showcasing the potential for creating a library of compounds with diverse biological activities. nih.gov The functionalization of heterocyclic compounds like pyrazoles, which share some structural similarities with the pyridine part of the molecule, has been extensively studied, providing a blueprint for potential modifications. mdpi.com These strategies allow for the rational design of derivatives with enhanced properties for applications in areas such as medicinal chemistry and materials science. mdpi.comaun.edu.eg

Chiral Derivatization and Isotope Labeling in Mechanistic Studies and Analytical Enhancement

The presence of a primary amino group and multiple sites for isotopic substitution makes this compound amenable to derivatization techniques that are crucial for stereochemical analysis and for elucidating complex reaction mechanisms.

Chiral Derivatization

In analytical chemistry, a chiral derivatizing agent (CDA) is employed to convert a mixture of enantiomers into a mixture of diastereomers. rsc.org This transformation is essential because common analytical techniques like NMR spectroscopy and standard HPLC cannot distinguish between enantiomers, but can readily separate and quantify diastereomers. rsc.org For this compound, the primary amino group serves as a reactive handle for derivatization with a CDA. tcichemicals.com

To be effective, a CDA must be enantiomerically pure, and the derivatization reaction should proceed to completion to avoid kinetic resolution, which would alter the original enantiomeric ratio. rsc.org Reagents like MαNP (2-methoxy-2-(1-naphthyl)propionic acid) are advantageous as they are inert to racemization and their naphthalene (B1677914) moiety induces strong anisotropy effects, which improves the resolution of signals in ¹H-NMR spectra, aiding in the determination of absolute configurations. tcichemicals.com The resulting diastereomers can also be separated by HPLC on a standard silica (B1680970) gel column, allowing for the preparative resolution of chiral amines. tcichemicals.com

Isotope Labeling

Stable isotope labeling is a powerful tool for understanding chemical and biological processes. symeres.com The incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into the this compound scaffold provides an indispensable method for mechanistic and kinetic studies, as well as for quantitative analysis. symeres.comnih.gov

The applications of isotope labeling for this compound are multifaceted:

Mechanistic Elucidation : Incorporating isotopes at specific positions allows for the tracing of atoms through a reaction pathway. For instance, labeling the aniline nitrogen with ¹⁵N or the carbons of either aromatic ring with ¹³C can help determine the connectivity in cyclization and annulation products. Deuterium labeling can be used to probe for kinetic isotope effects, providing insight into rate-determining steps of a reaction. symeres.com

Analytical Enhancement : Molecules labeled with stable isotopes are ideal internal standards for quantitative mass spectrometry (MS) analysis, as they have nearly identical chemical properties to the unlabeled analyte but are easily distinguished by their mass. symeres.comnih.gov This is particularly useful for accurately quantifying the compound or its metabolites in complex matrices. nih.gov

Structural Studies : Isotopes like ¹³C and ¹⁵N are valuable for detailed structural characterization of molecules and their complexes using Nuclear Magnetic Resonance (NMR) spectroscopy. symeres.com

A noteworthy development is the potential for sulfur isotope labeling. A nickel-catalyzed method for reversible carbon-sulfur (C-S) bond activation enables selective sulfur isotope exchange (e.g., with ³⁴S). nih.gov This strategy could be directly applied to this compound, offering a unique way to label the sulfide bridge, which could be instrumental in studying reactions where the sulfur atom plays a key electronic or coordinating role. nih.gov

Table 1: Potential Isotope Labeling Strategies for this compound and Their Applications To view the data, click on the table rows to expand.

Click to expand

| Labeled Atom(s) | Isotope | Potential Application | Rationale | Citation |

| Aniline Nitrogen | ¹⁵N | Mechanistic studies of cyclization/amination; NMR structural analysis. | Traces the fate of the nucleophilic nitrogen atom; enhances NMR signals for structural elucidation. | symeres.com |

| Aniline Ring | ¹³C, ²H | Mechanistic studies of C-H activation/functionalization; Quantitative MS. | Determines which C-H bonds are involved in reactions; provides a mass-differentiated internal standard. | symeres.comnih.gov |

| Pyridine Ring | ¹³C, ²H | Elucidation of directing group role in catalysis. | Probes the interaction and potential modification of the pyridine ring during a catalytic cycle. | symeres.com |

| Sulfur Atom | ³⁴S | Mechanistic studies involving the sulfide bridge. | Tracks the sulfur atom; investigates electronic or coordinating effects through C-S bond activation. | nih.gov |

Optimization of Chromatographic Performance and Detectability via Derivatization

The analysis of aniline and its derivatives by chromatographic methods often presents challenges due to their polarity and, in some cases, thermal lability. thermofisher.com Derivatization is a common strategy to overcome these issues, improving separation efficiency (performance) and enhancing the ability to detect the analyte at low concentrations.

Optimization of Chromatographic Performance

For Gas Chromatography (GC), the analysis of polar compounds like anilines can result in poor peak shapes and erratic responses, necessitating frequent instrument maintenance. epa.gov A derivatization step is often required for GC analysis of such compounds. thermofisher.com The primary amine of this compound can be converted into a less polar, more volatile derivative (e.g., an amide or a silyl (B83357) derivative) to improve its chromatographic behavior, leading to sharper, more symmetrical peaks and more reproducible retention times. epa.govnih.gov

For High-Performance Liquid Chromatography (HPLC), which is well-suited for polar compounds, derivatization may not be necessary for separation itself but can be used to tune the retention characteristics. thermofisher.com In reversed-phase HPLC, derivatizing the amine can increase its hydrophobicity, leading to stronger retention on C18 columns and better separation from other polar sample components. aocs.org

Enhancement of Detectability

Derivatization is a powerful tool for increasing the sensitivity of analytical methods. The choice of derivatizing reagent depends on the detection method being used.

HPLC with UV-Vis Detection : To enhance detectability, a derivatizing agent containing a strong chromophore can be attached to the amine. This increases the molar absorptivity of the resulting molecule at a specific wavelength, thereby lowering the limit of detection. aocs.org

HPLC with Fluorescence Detection : For even greater sensitivity, reagents that introduce a fluorescent tag (a fluorophore) onto the molecule are used. aocs.org

Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization can improve sensitivity and selectivity. For instance, using fluorinated derivatizing agents can make the analyte highly responsive to negative chemical ionization (NCI), a soft ionization technique that can significantly lower detection limits for electronegative compounds. nih.gov Analysis by tandem mass spectrometry (GC-MS/MS) of such derivatives provides excellent selectivity and yields limits of detection in the picogram-per-liter range. nih.gov

Table 2: Derivatization Strategies for Analytical Enhancement of this compound To view the data, click on the table rows to expand.

Click to expand

| Reagent Class | Example Reagent | Target Functionality | Analytical Technique | Benefit | Citation |

| Acylating Agents | Acetic Anhydride, Benzoyl Chloride | Primary Amine | GC-MS, HPLC-UV | Increases volatility and thermal stability for GC; improves peak shape. | thermofisher.comepa.gov |

| Fluorinated Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Primary Amine | GC-NCI-MS | Greatly enhances sensitivity by introducing electrophilic groups. | nih.gov |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine | GC-MS | Increases volatility and produces characteristic mass fragments. | epa.gov |

| Chromophoric Agents | 2-Nitrophenylhydrazine | Primary Amine | HPLC-UV | Introduces a strong chromophore, increasing UV absorbance. | aocs.org |

| Fluorophoric Agents | Dansyl Chloride | Primary Amine | HPLC-Fluorescence | Adds a fluorescent tag for highly sensitive detection. | aocs.org |

Intramolecular Cyclization and Annulation Reactions Mediated by this compound Motifs

The this compound framework is an excellent precursor for constructing complex, fused heterocyclic systems. The pyridine nitrogen and the adjacent sulfur atom can act as a bidentate directing group, guiding the regioselectivity of metal-catalyzed C-H functionalization and subsequent cyclization events. The chemistry of the closely related 2-pyridylsulfonyl (SO₂Py) group, a well-established directing group in organic synthesis, provides a strong basis for predicting the reactivity of the pyridylsulfanyl moiety. researchgate.netacs.orgacs.org

Intramolecular Cyclization

Intramolecular cyclization reactions are powerful methods for building ring systems. In the context of the this compound motif, the aniline nitrogen can be functionalized with a reactive partner, followed by a cyclization event that forms a new ring.

A prominent example of a related transformation is the palladium-catalyzed intramolecular amidation of C(sp²)−H bonds to synthesize 2-quinolinones. acs.org By analogy, if the amino group of this compound were first acylated with a substituted acrylic acid, a subsequent intramolecular C-H amidation could be directed by the pyridylsulfanyl group to occur on the aniline ring, leading to novel tricyclic quinolinone derivatives. The directing group would pre-orient the substrate on the metal center, facilitating the C-H activation and C-N bond formation steps. A variety of indole synthesis methods also rely on the intramolecular cyclization of substituted anilines, such as 2-alkenylanilines or 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. organic-chemistry.orgnih.gov

Annulation Reactions

Annulation reactions involve the formation of a new ring onto an existing molecular framework. The this compound structure can participate as a key building block in these transformations. For instance, palladium-catalyzed annulation reactions are known to synthesize complex fused heterocycles. rsc.org

The directing capacity of the pyridyl group is crucial in these reactions. For example, a palladium-catalyzed cyclocarbonylation of N-(2-pyridyl)sulfonyl-2-iodoanilines with allenes demonstrates how the directing group can reverse the typical regioselectivity of insertion, leading to the formation of 3-methylene-2,3-dihydroquinolin-4(1H)-ones in high yield. rsc.org A similar strategy could be envisioned for this compound derivatives.

Furthermore, oxidative annulation reactions of anilines with propenes, promoted by recyclable oxidants like chloranil, provide an efficient, metal-free route to 2,4-diarylquinolines. organic-chemistry.org The this compound motif could be used in similar annulation strategies, potentially leading to quinoline-based structures fused with a thia-aza ring system, which are of interest in medicinal chemistry. Other metal-free annulation approaches have been developed to synthesize various substituted aniline derivatives. rsc.orgnih.gov

Coordination Chemistry and Catalytic Applications of 2 2 Pyridylsulfanyl Aniline Metal Complexes

Design and Synthesis of 2-(2-Pyridylsulfanyl)aniline-Based Ligands for Transition Metal Complexation

The coordination of this compound to a metal center typically involves the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the sulfanyl (B85325) group, creating a stable chelate ring. The aniline (B41778) nitrogen can also participate in coordination, rendering the ligand potentially tridentate. This multi-dentate character allows for the formation of complexes with various coordination numbers and geometries. libretexts.org The synthesis of these complexes is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction. researchcommons.orgppj.org.lyekb.eg The resulting metal complexes can then be isolated and purified using standard techniques such as crystallization or chromatography. nih.govnsf.gov

Spectroscopic and Structural Characterization of this compound Metal Complexes

A thorough characterization of the synthesized metal complexes is essential to understand their structure and properties. A combination of spectroscopic techniques and single-crystal X-ray diffraction is typically employed for this purpose. ekb.egnih.govmtu.edumdpi.com

Common Spectroscopic Techniques for Characterization:

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the donor groups (e.g., C=N, C-S). nih.govmdpi.com |

| UV-Visible Spectroscopy | Reveals details about the electronic transitions within the complex, which can help in determining the geometry around the metal center. ekb.egajol.info |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for diamagnetic complexes to elucidate the structure in solution and confirm the binding of the ligand. ajol.infomdpi.com |

| Mass Spectrometry | Confirms the molecular weight of the complex. ekb.egajol.info |

| Magnetic Susceptibility | Determines the magnetic properties of the complex, which provides insight into the oxidation state and electron configuration of the metal ion. ekb.egajol.info |

Palladium(II) Complexes: Structure-Activity Relationships and Precatalyst Development

Palladium(II) complexes of this compound have garnered significant attention due to their potential as precatalysts in cross-coupling reactions. nsf.govorganic-chemistry.org The design of these complexes often focuses on creating well-defined, air- and moisture-stable species that can be easily handled and exhibit high catalytic activity. nih.govnsf.gov The aniline moiety can act as a stabilizing ligand, facilitating the synthesis of robust Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts. nih.govnsf.govorganic-chemistry.org

The structure of these palladium complexes is typically square planar, a common geometry for d8 metal ions. ajol.info X-ray crystallography has been instrumental in confirming the coordination of the this compound ligand and any ancillary ligands to the palladium center. nih.govnsf.gov The relationship between the structure of these complexes and their catalytic activity is a key area of investigation. For instance, the electronic and steric properties of the aniline ligand can be tuned to optimize the performance of the catalyst in specific reactions. nih.govorganic-chemistry.org The development of these precatalysts is crucial for advancing organic synthesis, as they offer an efficient means to generate the active Pd(0) species required for catalysis. sigmaaldrich.com

Copper(II) Complexes: Catalytic Efficacy and Structural Features

Copper(II) complexes featuring this compound and related ligands have demonstrated notable catalytic efficacy in various organic transformations. nih.govnih.gov These complexes often adopt distorted octahedral or square pyramidal geometries, which is characteristic of the d9 electronic configuration of Cu(II). mdpi.comencyclopedia.pub The coordination environment around the copper ion is a critical determinant of its catalytic performance. mdpi.com

The synthesis of these copper complexes is typically straightforward, involving the reaction of a copper(II) salt with the ligand. nih.govmdpi.com Spectroscopic studies, particularly EPR (Electron Paramagnetic Resonance), are valuable for probing the electronic structure and geometry of these paramagnetic complexes. mdpi.com The catalytic activity of these copper complexes has been explored in reactions such as aza-Friedel-Crafts reactions and oxidation reactions. researchgate.netrsc.org For example, copper(II) catalysts have been shown to be effective in the reaction of N-(2-pyridyl)sulfonyl aldimines with indoles. researchgate.net

Cobalt(III) Complexes: Structural Parameters and Coordination Sphere Insights

Cobalt(III) complexes of ligands analogous to this compound have been synthesized and structurally characterized, providing insights into their coordination chemistry. doi.org These complexes typically exhibit an octahedral geometry, which is characteristic of low-spin d6 cobalt(III). doi.org X-ray crystallography has revealed detailed structural parameters, including bond lengths and angles within the coordination sphere. For instance, the Co-N bond lengths in these complexes are in good agreement with those reported for other octahedral cobalt(III) complexes. doi.org

The synthesis of these cobalt(III) complexes can be influenced by the counter-ions and solvents used, which can lead to structural diversity. doi.org The coordination environment around the cobalt center plays a crucial role in determining the reactivity of the complex. For example, the presence of labile sites at the metal center can enhance catalytic activity in oxidation reactions. doi.org

Other Transition Metal Complexes and Their Unique Coordination Geometries

Beyond palladium, copper, and cobalt, this compound and similar ligands have been used to synthesize complexes with a range of other transition metals, each exhibiting unique coordination geometries. mdpi.commdpi.combendola.com The coordination number and geometry are dictated by the size and electronic configuration of the metal ion, as well as the nature of the ligand. libretexts.org

For example, complexes with first-row transition metals such as manganese, iron, and nickel have been reported. mdpi.commdpi.com These complexes can adopt various geometries, including distorted trigonal bipyramidal and octahedral structures. mdpi.com Ruthenium(II) and rhodium(III) complexes have also been synthesized, often for their potential applications in catalysis. ewha.ac.krbohrium.com The study of these diverse metal complexes continues to expand our understanding of coordination chemistry and provides a foundation for the development of new catalysts and materials. rsc.orgrsc.org

Catalytic Performance of this compound Metal Complexes in Organic Synthesis

Metal complexes derived from this compound and its analogues have proven to be effective catalysts in a variety of organic reactions. unimelb.edu.aumdpi.com Their catalytic performance is intrinsically linked to the nature of the metal center and the design of the ligand.

Palladium(II) complexes of this type have shown remarkable activity in cross-coupling reactions, which are fundamental transformations in organic synthesis. nih.govnsf.govorganic-chemistry.orgrsc.orgrsc.org For instance, they have been successfully employed as precatalysts in Suzuki-Miyaura cross-coupling reactions. nsf.govorganic-chemistry.org The 2-(2-pyridyl)sulfonyl group has also been utilized as a directing group in palladium-catalyzed C-H activation reactions, enabling regioselective functionalization of molecules. researchgate.netacs.org

Copper(II) complexes have demonstrated their catalytic prowess in reactions such as the aza-Friedel-Crafts reaction and various oxidation processes. researchgate.netrsc.orgchemrevlett.com The catalytic efficacy of these copper complexes is often dependent on the specific reaction conditions and the nature of the substrates involved. researchgate.net

Furthermore, ruthenium(II) complexes bearing ligands with a similar structural motif have been investigated as catalysts for the degradation of dyes, highlighting their potential in environmental applications. bohrium.com The catalytic activity of these metal complexes underscores the importance of ligand design in creating efficient and selective catalysts for a wide range of chemical transformations.

Advanced Cross-Coupling Methodologies (e.g., Suzuki–Miyaura, Buchwald–Hartwig)

Metal complexes derived from aniline-based ligands are instrumental in the advancement of cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed reaction for forming C-N bonds, is a prime example where such complexes have demonstrated significant utility. acs.orglibretexts.org The catalytic cycle typically involves oxidative addition of an aryl halide to a Pd(0) center, followed by coordination of an amine, deprotonation, and subsequent reductive elimination to yield the arylamine product. libretexts.org

While direct studies on this compound complexes in Suzuki or Buchwald-Hartwig reactions are not extensively detailed, the closely related N-(2-pyridyl)sulfonyl aniline derivatives have been successfully employed as directing groups in palladium-catalyzed C-H functionalization, a related class of coupling reactions. researchgate.netresearchgate.netacs.org More specifically, palladium catalysts incorporating S,O-ligands have been developed for highly para-selective C-H olefination of aniline derivatives. acs.org These systems highlight the potential of sulfur- and nitrogen-based chelation to control reaction outcomes. For instance, a Pd/S,O-ligand system demonstrated high efficiency in the olefination of N,N-dimethylaniline with ethyl acrylate, yielding the para-substituted product with excellent selectivity. acs.org This suggests that a Pd-2-(2-Pyridylsulfanyl)aniline complex, featuring analogous N,S-chelation, would be a promising candidate for achieving high selectivity in various cross-coupling reactions. The aniline moiety itself can serve as a "throw-away" ligand in highly active Pd(II)-NHC precatalysts, underscoring the compatibility of the aniline scaffold with palladium catalysis for cross-coupling. nih.gov

| Reaction | Catalyst System | Substrate 1 | Substrate 2 | Product | Selectivity | Yield | Reference |

| C-H Olefination | Pd(OAc)₂ / S,O-Ligand | N,N-Dimethylaniline | Ethyl Acrylate | para-Olefinated Aniline | >19:1 (p:o) | 71% | acs.org |

| C-H Olefination | Pd(OAc)₂ / S,O-Ligand | N-Benzylaniline | Ethyl Acrylate | para-Olefinated Aniline | >19:1 (p:o) | 75% | acs.org |

| C-H Olefination | Pd(OAc)₂ / S,O-Ligand | 2-Methyl-N,N-dimethylaniline | Ethyl Acrylate | para-Olefinated Aniline | >19:1 (p:o) | 80% | acs.org |

Oxidative Transformations and Redox Catalysis

The ability of the this compound ligand to stabilize various metal oxidation states makes its complexes suitable for oxidative catalysis. The ligand itself can be redox non-innocent, participating directly in electron transfer processes. This behavior is crucial in redox catalysis, which often involves cycles of oxidative addition and reductive elimination at the metal center. researchgate.net

Copper complexes, in particular, are known to catalyze a variety of oxidative transformations. For example, the oxidative coupling of anilines with 1,4-naphthoquinone (B94277) is efficiently catalyzed by copper(II) acetate (B1210297), leading to the formation of N-aryl-2-amino-1,4-naphthoquinones. scilit.com In such reactions, the aniline substrate is oxidized, often facilitated by coordination to the metal center. Copper-catalyzed oxidative annulation reactions have also been developed, where an aniline derivative reacts with other partners under oxidative conditions. beilstein-journals.org The mechanism can involve the oxidation of the aniline to an N-centered radical cation, which then participates in subsequent bond-forming steps. beilstein-journals.org

Furthermore, the concept of using redox-active ligands to influence catalysis is well-established. mdpi.com Ligands similar to this compound, such as pyridinediimines, can form ligand-centered radicals that modulate the reactivity of the metal complex. nih.gov This principle can be applied to entice substrates for reduction or oxidation. nih.gov While specific applications of this compound in this context are emerging, its electronic structure suggests significant potential for mediating redox reactions, including oxidative C-H/N-H couplings and other aerobic oxidations.

Olefin Oligomerization and Polymerization Processes

Late transition metal complexes, particularly those of iron, cobalt, nickel, and palladium, are at the forefront of olefin oligomerization and polymerization catalysis. mdpi.comresearchgate.net The catalytic performance—activity, selectivity towards linear α-olefins, and polymer molecular weight—is profoundly influenced by the ligand architecture. rsc.org Aniline-based ligands have emerged as a versatile platform for designing high-performance catalysts. mdpi.comseahipublications.org

The steric and electronic properties of substituents on the aniline ring are critical. For instance, in iron- and cobalt-based catalysts with 2,6-(bis-imino)pyridyl ligands, the substitution pattern on the aniline moieties dictates the reaction outcome, shifting between polymerization and selective oligomerization. conscientiabeam.com Specifically, introducing bulky substituents at the ortho positions of the aniline group can increase the molecular weight of the resulting polyethylene (B3416737) and enhance catalyst stability. mdpi.com This is attributed to the axial steric hindrance around the metal center, which impedes chain transfer reactions. mdpi.com

While diimine ligands are more commonly studied, the principles are applicable to the N,S-ligand system of this compound. A complex of this ligand would create an unsymmetrical coordination environment. Research on unsymmetrical diimine ligands has shown that this asymmetry can lead to superior catalytic performance. researchgate.net The combination of a pyridine-N and a sulfide-S donor in this compound offers a unique electronic profile that could influence monomer coordination and insertion, potentially leading to novel polymer microstructures or selective oligomer distributions.

| Catalyst Precursor (Metal) | Ligand Type | Co-catalyst | Process | Key Finding | Reference |

| Iron(II) Chloride | 2,6-bis[1-(2,6-dimethylphenylimino)ethyl]pyridine | MAO | Ethylene Polymerization | Active catalyst for polyethylene production. | seahipublications.org |

| Iron(II) Chloride | 2,6-bis[1-(2,4,6-trimethylphenylimino)ethyl]pyridine | MAO | Ethylene Polymerization | Higher polymer yield compared to the 2,6-dimethylaniline (B139824) derivative. | seahipublications.org |

| Chromium(III) Chloride | 2-Quinoxalinyl-6-iminopyridine | MAO | Ethylene Oligomerization | High activity (up to 3.50×10⁶ g mol⁻¹Cr h⁻¹) with a Schulz-Flory distribution. | conscientiabeam.com |

| Nickel(II) Bromide | α-Diimine with bulky 8-arylnaphthylamine moieties | MAO | Ethylene Polymerization | Produces ultrahigh-molecular-weight polyethylene (UHMWPE). | mdpi.com |

Metal-Mediated C-O and C-N Bond Activation in Catalysis

The activation of traditionally inert C-O and C-N bonds is a significant goal in synthetic chemistry, offering pathways to functionalize molecules from abundant feedstocks. uantwerpen.bearkat-usa.org Aniline and its derivatives are key substrates in this area. uantwerpen.be Catalytic systems that can cleave the aryl C-N bond in anilines open up new retrosynthetic disconnections. arkat-usa.org

Metal complexes of this compound are well-suited to mediate such transformations. The ligand can act as a spectator, providing a stable coordination environment for the metal center as it engages with the substrate. Alternatively, the pyridine-sulfur chelate can function as a directing group, positioning the metal catalyst in proximity to a C-O or C-N bond on a substrate for activation. This is a well-established strategy in C-H activation. For example, ruthenium catalysts have been used for challenging C-H/C-O bond functionalizations. acs.org Similarly, the N-(2-pyridyl)sulfonyl group, an analogue of the ligand framework, has been used to direct palladium-catalyzed C-H activation. researchgate.net This directing group ability can be extended to the activation of other bonds. The development of catalytic systems for the alkynylation of anilines via C-N bond activation underscores the feasibility of using these common functional groups as synthetic handles. arkat-usa.org

Chelation-Assisted Catalysis: Insights into Reaction Mechanisms and Regioselectivity

Chelation assistance is a powerful strategy for controlling reactivity and selectivity in catalysis. nih.gov The this compound ligand, through its bidentate N,S-chelation, provides a robust framework for this approach. In a typical chelation-assisted C-H functionalization, the catalytic cycle begins with the coordination of the directing group's heteroatoms (in this case, the pyridine nitrogen and the sulfide (B99878) sulfur) to the metal center. nih.govmdpi.com This is followed by an intramolecular C-H activation step, forming a stable metallacyclic intermediate. This intermediate is key to the reaction's high regioselectivity, as only C-H bonds in a specific spatial position relative to the directing group can be activated. nih.gov

This mechanism has been explored for various metals, including rhodium and cobalt. nih.govmdpi.com For example, rhodium catalysts can mediate the annulation of aromatic compounds bearing a chelating group with alkynes or alkenes. nih.gov The N-(2-pyridyl)sulfonyl group has been shown to be a removable directing group that provides complete C2-regiocontrol in the palladium-catalyzed alkenylation of indoles. researchgate.net The reaction proceeds via a chelation-assisted palladation mechanism. researchgate.net

The this compound ligand is expected to operate via a similar mechanism. The five-membered chelate ring formed upon coordination would direct functionalization at the ortho-position of the aniline ring or control the approach of an external substrate. This control over regioselectivity is one of the most significant advantages conferred by such chelating ligands in catalysis.

Ligand Design Principles for Tunable Catalytic Activity and Selectivity

The rational design of ligands is central to the development of efficient and selective transition metal catalysts. thieme-connect.com For catalysts based on this compound, activity and selectivity can be tuned by modifying the ligand's steric and electronic properties. rsc.orgrsc.org

Electronic Tuning: The electron-donating or -withdrawing nature of the ligand directly influences the electron density at the metal center. This, in turn, affects every step of the catalytic cycle, from substrate binding and oxidative addition to reductive elimination. By introducing substituents onto the pyridine or aniline rings of the this compound scaffold, one can systematically alter the ligand's electronic properties. For example, adding electron-donating groups (e.g., methoxy) would make the metal center more electron-rich, which could favor oxidative addition but slow down reductive elimination. Conversely, electron-withdrawing groups (e.g., trifluoromethyl) would create a more electrophilic metal center, potentially accelerating nucleophilic attack or reductive elimination. rsc.orgrsc.org

Steric Tuning: The steric profile of the ligand controls access to the catalytic site. mdpi.com Introducing bulky groups near the metal center can enhance selectivity by discriminating between different substrates or by favoring a specific coordination geometry. In olefin polymerization, for instance, bulky substituents on aniline-based ligands are known to increase polymer molecular weight by sterically hindering chain transfer pathways. mdpi.comrsc.org For cross-coupling reactions, steric hindrance can be used to control the number of ligands in the coordination sphere or to influence the regioselectivity of bond activation. The wide availability of substituted anilines and pyridines makes the this compound framework a highly tunable platform for catalyst optimization. nih.gov

Theoretical and Computational Investigations of 2 2 Pyridylsulfanyl Aniline Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-(2-Pyridylsulfanyl)aniline. researchgate.net These calculations provide a detailed picture of the molecule's electronic landscape, which governs its reactivity. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken charge distribution, and molecular electrostatic potential (MEP) maps are routinely calculated. nih.govnih.gov

The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-rich aniline (B41778) moiety and the electron-withdrawing pyridyl group create a unique electronic profile. The nitrogen and sulfur atoms act as key sites for coordination with metal centers, a feature that is central to its application in catalysis.

DFT calculations can elucidate the electronic structure of not just the isolated molecule but also its metal complexes. nih.govrsc.org By analyzing the electronic interactions between the this compound ligand and a metal center, researchers can understand the nature of the coordinate bond and how the ligand influences the catalytic activity of the metal. organic-chemistry.orgmsstate.edu These studies often involve comparing different tautomers and redox states to determine the most stable forms under various conditions. researchgate.net

| Calculated Property | Description | Typical Finding for Aniline-type Systems |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Localized on the aniline ring and amino group, indicating nucleophilic character. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Often distributed over the pyridyl ring, indicating sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap suggests a balance between stability and reactivity, suitable for catalytic applications. |

| Mulliken Charges | Partial charges on individual atoms; reveals sites of electrostatic interaction. | Negative charges on nitrogen and sulfur atoms confirm their roles as coordination sites. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential; identifies electron-rich and electron-poor regions. | Negative potential (red/yellow) around N and S atoms; positive potential (blue) around amine hydrogens. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for mapping out the intricate pathways of chemical reactions, offering a level of detail that is often inaccessible through experimental means alone.

For reactions catalyzed by complexes of this compound, computational modeling can trace the entire catalytic cycle. nih.gov This involves identifying all relevant intermediates (stable species) and transition states (energy maxima along the reaction coordinate). ufl.edu By calculating the Gibbs free energy of each species, a free energy profile for the reaction can be constructed. osti.gov

This profile reveals the reaction's thermodynamics (relative energies of intermediates) and kinetics (energy barriers of transition states). The highest energy barrier on the profile corresponds to the rate-determining step (RDS) of the reaction. researchgate.net Characterization of the transition state's geometry and electronic structure provides critical information about the bond-making and bond-breaking processes. nih.gov For example, in a catalytic cycle, computational studies can distinguish between different potential mechanisms, such as an oxidative addition/reductive elimination pathway or a mechanism involving a concerted metalation-deprotonation step. researchgate.net

| Component of Free Energy Profile | Description | Significance |

| Reactants | The starting materials of the catalytic reaction. | The reference point (0 kcal/mol) for the energy profile. |

| Pre-catalyst Activation | The step where the active catalyst is formed. | May involve ligand dissociation or change in oxidation state. |

| Intermediates (I) | Stable species formed during the cycle (e.g., substrate-catalyst complex). | Valleys on the energy profile; their stability influences the overall reaction rate. |

| Transition States (TS) | The highest energy point between two intermediates. | Peaks on the energy profile; the height of the highest TS determines the reaction rate. osti.gov |

| Products | The final molecules formed after the catalytic cycle. | The energy difference between reactants and products gives the overall reaction energy (ΔG). |

| Catalyst Resting State | The most stable species in the catalytic cycle (the lowest energy intermediate). | The form in which the catalyst spends most of its time; often the target for experimental observation. |

The this compound scaffold is an excellent directing group for C-H functionalization reactions. The pyridine (B92270) nitrogen and the adjacent sulfur atom can form a stable five- or six-membered chelate ring with a transition metal catalyst (e.g., Palladium). This chelation holds the catalyst in close proximity to the aniline ring, directing the C-H activation to a specific position, typically the ortho-C-H bond. chim.it

Computational studies are crucial for understanding and predicting this regioselectivity. DFT calculations can model the transition states for C-H activation at different positions (ortho, meta, para). rsc.org By comparing the activation energies, researchers can predict which position will be preferentially functionalized. acs.org These models have shown that the formation of the palladacycle intermediate is often the step that locks in the regioselectivity. researchgate.net

Furthermore, computational analysis can reveal subtle electronic and steric factors that influence the directing ability of the group. For instance, DFT studies on the related N-(2-pyridyl)sulfonyl (SO2Py) directing group have shown that the sp3 hybridization of the sulfur atom and its lack of electronic conjugation with the amine nitrogen are key to its high efficiency in promoting challenging C-H functionalizations. acs.org This type of insight is invaluable for modifying the directing group to target different C-H bonds or to improve catalytic efficiency. acs.org The N-(2-pyridyl)sulfonyl group has been shown to be a crucial directing template for achieving site and chemo-selectivity in various transformations. rsc.org

| Directing Group Feature | Role in Catalysis | Computational Insight |

| Chelating Atoms (N, S) | Coordinate to the metal center to form a metallacycle. | Calculation of binding energies and geometries of the chelate complex. |

| Linker Rigidity | Determines the size and stability of the metallacycle. | Conformational analysis to find the lowest energy pre-transition state. |

| Steric Hindrance | Substituents on the directing group or substrate can favor one reaction site over another. | Modeling of steric clashes in different transition state geometries. |

| Electronic Effects | Electron-donating or -withdrawing nature of the group influences the reactivity of the metal center. | Analysis of charge distribution and orbital interactions in the catalyst-substrate complex. |

Predictive Modeling of Spectroscopic Signatures and Conformational Dynamics

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Methods such as Gauge-Independent Atomic Orbital (GIAO) DFT can calculate NMR chemical shifts (¹H and ¹³C) with high accuracy. nih.gov Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed and compared with experimental spectra to confirm molecular structures and assign specific vibrational modes. nih.gov This predictive capability is especially useful for identifying transient species or reaction intermediates that are difficult to characterize experimentally.

Beyond static structures, computational methods like molecular dynamics (MD) simulations can explore the conformational dynamics of this compound and its derivatives. nih.gov These simulations model the movement of atoms over time, revealing the accessible conformations of the molecule and the energy barriers between them. youtube.complos.org Understanding the conformational flexibility of the ligand is critical, as specific conformations are often required for efficient binding to a catalyst or for directing a reaction along a desired pathway. nih.govrsc.org

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (δ), Coupling Constants (J) | DFT with GIAO method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹), Intensities | DFT Frequency Calculation |

| UV-Visible Spectroscopy | Excitation Energies (λ_max), Oscillator Strengths | Time-Dependent DFT (TD-DFT) |

| X-ray Crystallography | Bond Lengths, Bond Angles, Dihedral Angles | DFT Geometry Optimization |

De Novo Computational Design of this compound-Derived Catalysts and Functional Materials

One of the most exciting frontiers in computational chemistry is the de novo design of new molecules with specific functions. creative-quantum.eu Using the this compound scaffold as a starting point, computational methods can be used to design novel catalysts or functional materials "from scratch."

The process typically involves:

Defining a Target Function: Identifying a specific catalytic transformation or material property to be optimized.

Generating Virtual Libraries: Creating a large set of candidate molecules by systematically modifying the this compound structure (e.g., adding different substituents).

High-Throughput Screening: Using computational models to rapidly predict the performance of each candidate in the virtual library. This can involve calculating reaction barriers for catalysts or predicting electronic properties for materials. creative-quantum.eu

Identifying Promising Candidates: Selecting the top-performing candidates for further, more rigorous computational analysis or for experimental synthesis and testing.

This approach, often enhanced by machine learning and artificial intelligence, can dramatically accelerate the discovery of new catalysts and materials. creative-quantum.eusciopen.com By building a predictive model based on the relationship between molecular structure and catalytic activity, researchers can move beyond trial-and-error experimentation and rationally design the next generation of functional molecules based on the this compound framework.

Advanced Analytical Methodologies for the Characterization and Analysis of 2 2 Pyridylsulfanyl Aniline and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 2-(2-Pyridylsulfanyl)aniline and its derivatives. Each technique offers unique insights into different aspects of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the structural elucidation of organic compounds, including this compound and its derivatives. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity of atoms and the spatial arrangement of the molecule. researchgate.netkpfu.ru

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common 1D techniques. The chemical shifts in ¹H NMR provide information about the electronic environment of the protons, while the coupling patterns reveal the neighboring protons. For instance, in derivatives of this compound, the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings will exhibit characteristic chemical shifts and splitting patterns. nih.govresearchgate.net The integration of the signals corresponds to the number of protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. kpi.ua The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached substituents. kpi.ua Additivity rules can often be used to predict the chemical shifts of carbons in substituted benzene (B151609) rings, aiding in the assignment of signals. kpi.ua

For more complex structures or to resolve ambiguities, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized. researchgate.netnih.gov COSY experiments establish proton-proton correlations, identifying adjacent protons. kpfu.runih.gov HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the molecular structure. nih.gov Dynamic NMR spectroscopy can also be employed to study conformational changes in these molecules. kpfu.ru

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted N-(2-pyridyl)sulfonyl Aniline Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridyl-H3 | 8.71 (ddd, J = 4.7, 1.7, 0.9 Hz) | - |

| Pyridyl-H4 | 7.98 (td, J = 7.7, 1.7 Hz) | - |

| Pyridyl-H5 | 7.58 (ddd, J = 7.6, 4.7, 1.2 Hz) | - |

| Pyridyl-H6 | 7.86 (dt, J = 7.9, 1.1 Hz) | - |

| Aniline-H (ortho to SO₂NH) | 7.15 (d, J = 9.0 Hz) | - |

| Aniline-H (meta to SO₂NH) | 6.78 (d, J = 9.0 Hz) | - |

| NH | 8.93 (s) | - |

| Methoxy-H | 3.70 (s) | - |

| Pyridyl-C2 | - | 155.5 |

| Pyridyl-C3 | - | 124.5 |

| Pyridyl-C4 | - | 138.7 |

| Pyridyl-C5 | - | 122.7 |

| Pyridyl-C6 | - | 146.9 |

| Aniline-C1 | - | 133.7 |

| Aniline-C2/C6 | - | 125.2 |

| Aniline-C3/C5 | - | 124.0 |

| Aniline-C4 | - | 130.2 |

Note: Data is for N-(4-Methoxyphenyl)pyridine-2-sulfonamide, a related derivative, and serves as an illustrative example. Actual shifts for this compound will vary. Data sourced from rsc.org.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Identification and Trace Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. When coupled with chromatographic separation techniques, such as liquid chromatography (LC) or gas chromatography (GC), it becomes a powerful tool for the identification and quantification of these compounds, even at trace levels. d-nb.infonih.gov

In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. chemrxiv.org

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis and is particularly useful for structural elucidation and sensitive quantification. d-nb.info In a typical MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. This technique, often referred to as multiple reaction monitoring (MRM) when used for quantification, offers high selectivity and sensitivity, making it ideal for trace analysis in complex matrices like environmental or biological samples. d-nb.infonih.gov Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of aniline derivatives by LC-MS/MS. d-nb.info

Table 2: LC-MS/MS Parameters for the Analysis of Aniline Derivatives

| Parameter | Value/Setting |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4500 V |

| Desolvation Temperature | 450°C |

| Ion Source Gas 1 | 55 arbitrary units |

| Ion Source Gas 2 | 45 arbitrary units |

| Curtain Gas | 25 arbitrary units |

Note: These are general parameters and may require optimization for specific analytes and instruments. Data sourced from d-nb.info.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. vscht.cz The frequencies of these vibrations are characteristic of the specific bonds and functional groups.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching of the aromatic amine, and vibrations associated with the pyridine and benzene rings. orgchemboulder.com The N-H stretching of a primary amine typically appears as two bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-N stretching of an aromatic amine is usually observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com The spectrum will also show C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹ and various C=C stretching and bending vibrations within the fingerprint region (below 1500 cm⁻¹). vscht.cz

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400-3250 (two bands) |

| Primary Amine | N-H Bend | 1650-1580 |

| Aromatic Amine | C-N Stretch | 1335-1250 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Pyridine Ring | C=N Stretch | ~1580 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular structure and environment. Data compiled from vscht.czorgchemboulder.comwpmucdn.com.

UV-Visible Spectroscopy in Electronic Structure and Complexation Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. bbec.ac.in This technique is particularly useful for studying compounds with chromophores, such as the aromatic rings in this compound. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*). matanginicollege.ac.in

The UV-Vis spectrum of this compound would be expected to show absorptions due to π → π* transitions within the benzene and pyridine rings. The presence of the amino group (-NH₂) and the sulfide (B99878) linkage (-S-) can act as auxochromes, which can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the molar absorptivity (a hyperchromic effect). matanginicollege.ac.inbspublications.net For example, the λ_max of aniline is at a longer wavelength than that of benzene due to the auxochromic effect of the amino group. bbec.ac.inmatanginicollege.ac.in

UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes with this compound and its derivatives, as the coordination of a metal ion can significantly alter the electronic structure and thus the UV-Vis spectrum of the ligand.

Table 4: UV-Vis Absorption Data for Aniline and Related Compounds

| Compound | λ_max (nm) | Molar Absorptivity (ε_max) | Solvent |

| Benzene | 256 | 200 | Not Specified |

| Aniline | 280 | 1430 | Not Specified |

| Anilinium Ion | 254 | Not Specified | Acidic Solution |

Note: This table illustrates the effect of the amino group and protonation on the UV-Vis spectrum. The spectrum of this compound will be influenced by both the aniline and pyridyl sulfide moieties. Data sourced from bbec.ac.inbspublications.net.

X-ray Crystallography for Solid-State Structure Determination of Metal Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique is particularly powerful for elucidating the solid-state structure of metal complexes of this compound and its derivatives. mdpi.com

By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is produced. Mathematical analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and the coordination geometry of the metal center. researchgate.netrsc.org For example, it can reveal whether the ligand coordinates to the metal in a monodentate, bidentate, or bridging fashion. Furthermore, X-ray crystallography can elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. mdpi.com

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, isolation, and purification of this compound and its derivatives from reaction mixtures or complex samples. These methods are often coupled with spectroscopic detectors for identification and quantification.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation of aniline derivatives. sielc.comresearchgate.net In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The choice of column, mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water mixtures), and additives (e.g., acids like formic or phosphoric acid) can be optimized to achieve the desired separation. sielc.comsemanticscholar.org

Gas chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. epa.gov In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation occurs based on the analytes' boiling points and their interactions with the stationary phase coated on the inside of the column. semanticscholar.orgepa.gov Capillary columns with various stationary phases are available to optimize the separation of different aniline derivatives. epa.gov For the analysis of anilines, a nitrogen-phosphorus detector (NPD) can be used for selective and sensitive detection. epa.gov When coupled with mass spectrometry (GC-MS), it provides a robust method for the identification and quantification of these compounds. semanticscholar.orgrsc.org

For complex mixtures, cleanup steps such as liquid-liquid extraction or solid-phase extraction may be necessary prior to chromatographic analysis to remove interfering substances. d-nb.infoepa.gov

Table 5: Chromatographic Methods for the Analysis of Aniline Derivatives

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Detector | Application |

| Reversed-Phase HPLC | C18 (ODS), Newcrom R1 | Acetonitrile/Water with Acid | UV, MS | Separation and quantification of aniline and its derivatives. sielc.comresearchgate.net |

| Gas Chromatography | SE-54 (fused silica (B1680970) capillary) | Helium or Nitrogen | NPD, MS | Analysis of volatile aniline derivatives. epa.govrsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. biorxiv.orgresearchgate.net It is a primary method for the analysis of volatile and semi-volatile compounds. researchgate.net For this compound, GC-MS would serve as an excellent tool for its separation from reaction mixtures and for its quantification in various matrices.

The process involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. biorxiv.org The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. biorxiv.org The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. biorxiv.org

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for definitive identification. researchgate.net For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored, providing higher sensitivity and selectivity.

Although a specific GC-MS method for this compound is not detailed in the available literature, methods developed for other aniline derivatives can be adapted. epa.govmdpi.com Key parameters that would require optimization include the type of capillary column, the oven temperature program, and the injector temperature to ensure efficient separation and prevent thermal degradation. mdpi.com Derivatization, a common strategy for improving the volatility and thermal stability of polar compounds like amines, might be necessary for optimal analysis. sigmaaldrich.com

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| GC System | ||

| Column | DB-5ms (or similar) | Provides good separation for a wide range of semi-volatile compounds. |

| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. |

| Inlet Temp. | 250-280 °C | Ensures complete vaporization of the analyte. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min | Optimizes separation of analytes with different boiling points. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (for identification) / SIM (for quantification) | Full scan provides a complete mass spectrum, while SIM offers enhanced sensitivity. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices or for thermally labile derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govuclan.ac.uk This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In LC-MS/MS, the sample is first separated by an HPLC system. uclan.ac.uk The separated components then enter the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like anilines, as it is a soft ionization technique that typically produces a protonated molecular ion [M+H]+ with minimal fragmentation. nih.gov

The tandem mass spectrometry (MS/MS) aspect involves two mass analyzers in series. uclan.ac.uk The first mass analyzer selects the precursor ion (e.g., the [M+H]+ ion of this compound). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, making it ideal for quantifying trace amounts of a compound in a complex mixture, such as biological fluids or environmental samples. nih.govd-nb.info

Studies on various aniline derivatives demonstrate the utility of LC-MS/MS for their sensitive detection. nih.govd-nb.infolcms.cz For this compound, a reversed-phase HPLC column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with an acid additive (like formic acid) to ensure good peak shape and ionization efficiency. d-nb.info

Table 2: Potential LC-MS/MS Parameters for this compound

| Parameter | Condition | Purpose |

|---|---|---|

| LC System | ||

| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.6 µm) | Standard for separating moderately polar organic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |